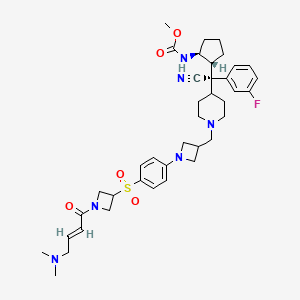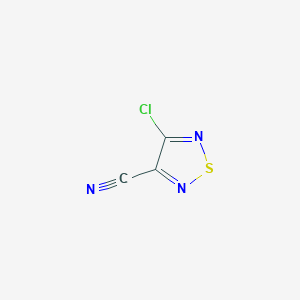![molecular formula C7H4FIN2 B12970285 2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
2-Fluoro-6-iodo-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-iodo-1H-benzo[d]imidazole is a heterocyclic compound that features both fluorine and iodine substituents on the benzimidazole ring Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-1H-benzo[d]imidazole typically involves the introduction of fluorine and iodine atoms into the benzimidazole core. One common method is the halogenation of a pre-formed benzimidazole ring. For instance, starting with 2-fluoro-1H-benzo[d]imidazole, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Alternatively, a multi-step synthesis can be employed where the benzimidazole ring is constructed with the desired substituents already in place.
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of halogenated benzimidazoles .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-iodo-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents or the benzimidazole ring itself.
Cyclization Reactions: The presence of halogens can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a cross-coupling reaction with an aryl boronic acid would yield a 2-fluoro-6-aryl-1H-benzo[d]imidazole .
Aplicaciones Científicas De Investigación
2-Fluoro-6-iodo-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-iodo-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Fluoro-1H-benzo[d]imidazole: Lacks the iodine substituent, which may result in different chemical and biological properties.
6-Iodo-1H-benzo[d]imidazole: Lacks the fluorine substituent, affecting its reactivity and interactions.
2-Chloro-6-iodo-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness: 2-Fluoro-6-iodo-1H-benzo[d]imidazole is unique due to the combined presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the iodine atom can facilitate various substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H4FIN2 |
|---|---|
Peso molecular |
262.02 g/mol |
Nombre IUPAC |
2-fluoro-6-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4FIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
Clave InChI |
JURNNLGQMMRBSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)NC(=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)





![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)



![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)


